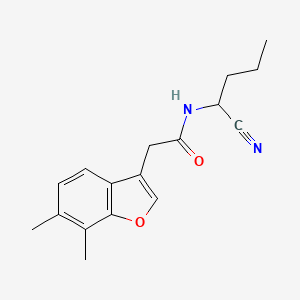
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide, also known as DMBA-N-butyramide, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Mechanism of Action
The mechanism of action of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are known to contribute to neuronal damage and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to possess various biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival and plasticity. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has also been found to possess analgesic properties and can reduce pain in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide is its potent neuroprotective properties, which make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide. One of the most promising areas of research is the development of new therapeutic strategies for neurodegenerative diseases. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to possess potent neuroprotective properties and could be used to develop new drugs that target the underlying mechanisms of neurodegeneration. Other potential areas of research include the study of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide's anti-inflammatory and analgesic properties and its potential application in cancer research.
Synthesis Methods
The synthesis of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide involves the reaction of 6,7-dimethyl-1-benzofuran-3-carboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with cyanogen bromide to yield the final product, N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide.
Scientific Research Applications
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been studied extensively for its potential application in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience, where it has been found to possess neuroprotective properties. Studies have demonstrated that N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-5-14(9-18)19-16(20)8-13-10-21-17-12(3)11(2)6-7-15(13)17/h6-7,10,14H,4-5,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUPJDUOHDMKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=COC2=C1C=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584794.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2584795.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2584796.png)
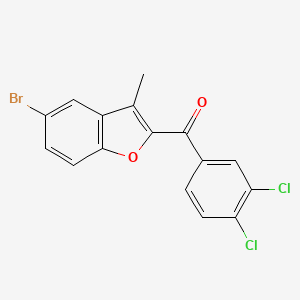
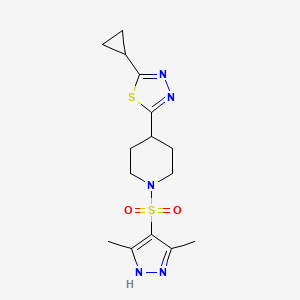

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2584801.png)
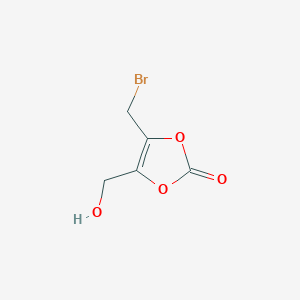

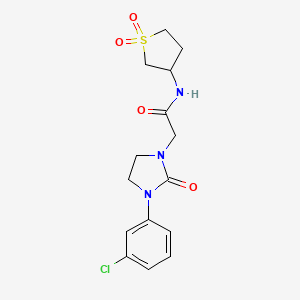
![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)


![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)